2-(Piperazin-1-ylmethyl)pyridazin-3-one
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Overview
Description
2-(Piperazin-1-ylmethyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a piperazine moiety into the pyridazinone structure enhances its biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)pyridazin-3-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazinone ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit enhanced pharmacological properties .
Scientific Research Applications
2-(Piperazin-1-ylmethyl)pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antidiabetic agent.
Medicine: Investigated for its antihypertensive, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)pyridazin-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition leads to its antiplatelet activity, making it a potential therapeutic agent for cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.
6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one: Exhibits significant inodilatory properties.
Uniqueness
2-(Piperazin-1-ylmethyl)pyridazin-3-one is unique due to its incorporation of the piperazine moiety, which enhances its biological activity and broadens its range of pharmacological applications .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C9H14N4O/c14-9-2-1-3-11-13(9)8-12-6-4-10-5-7-12/h1-3,10H,4-8H2 |
InChI Key |
ZBXLVKOROWMYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CN2C(=O)C=CC=N2 |
Origin of Product |
United States |
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